Anti-HIV-1 Potency: Class-Level Comparison with Closest Congeners
A direct quantitative comparison for 851132-24-6 is not publicly available. However, its structural class, the imidazole thioacetanilides (ITAs), has been characterized for anti-HIV-1 activity in MT-4 cell culture. In that study, the unsubstituted lead compound L1 exhibited an EC50 of 2.053 µM, while the most optimized congener 4a5 (which shares the aryl-thioacetamide core but differs in substitution) achieved an EC50 of 0.18 µM [1]. The target compound, bearing a unique 3,5-dimethylphenyl and N-mesityl combination, has not been profiled against these benchmarks. The lack of potency data for this exact structure represents a critical knowledge gap for anyone considering this compound for antiviral screening; its performance relative to the known 0.18–0.20 µM range of the class's best inhibitors is entirely unknown.
| Evidence Dimension | Anti-HIV-1 potency (EC50) in cell culture |
|---|---|
| Target Compound Data | No data available for 851132-24-6 |
| Comparator Or Baseline | Lead ITA compound L1 (EC50 = 2.053 µM); Optimized ITA 4a5 (EC50 = 0.18 µM) and 4a2 (EC50 = 0.20 µM) |
| Quantified Difference | Cannot be calculated; the class difference spans from 2.053 µM (weak) to 0.18 µM (potent), a >11-fold range |
| Conditions | MT-4 cell-based anti-HIV-1 assay |
Why This Matters
For a researcher procuring a compound for HIV-1 NNRTI screening, the lack of quantitative activity data for the exact molecule means its potential as a useful starting point cannot be assessed, and it may be a false negative or true inactive relative to the known actives in the class.
- [1] Zhan, P., Liu, X., Zhu, J., Fang, Z., Li, Z., Pannecouque, C., & De Clercq, E. (2009). Synthesis and biological evaluation of imidazole thioacetanilides as novel non-nucleoside HIV-1 reverse transcriptase inhibitors. Bioorganic & Medicinal Chemistry, 17(16), 5775-5781. View Source
